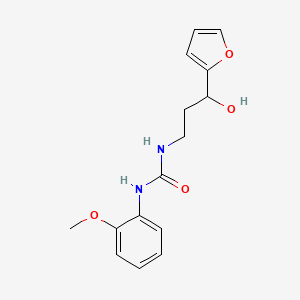
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, a compound with the CAS number 1421441-33-9, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C15H18N2O4, with a molecular weight of 290.31 g/mol. The compound features a furan ring and a methoxyphenyl group that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 1421441-33-9 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study showed that derivatives of urea compounds demonstrated cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective inhibition of cell proliferation.
For example, derivatives with structural similarities showed IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, suggesting that modifications in the urea structure can enhance anticancer activity .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been investigated. Similar urea derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, certain compounds were shown to reduce TNF-alpha and IL-6 levels in vitro, indicating a mechanism for anti-inflammatory action .
Study on Antitumor Activity
In a recent study by Xia et al., various urea derivatives were synthesized and screened for antitumor activity. The study highlighted that specific modifications in the urea moiety led to enhanced apoptosis in cancer cells. Notably, one derivative showed an IC50 value of 26 µM against the A549 cell line, indicating significant antitumor potential .
Cytotoxicity Evaluation
Another evaluation focused on the cytotoxic effects of urea derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds similar to our target compound exhibited growth inhibition with IC50 values as low as 0.01 µM, showcasing their potency against breast cancer cells .
The biological activity of this compound may be attributed to its ability to interact with key cellular pathways involved in tumor progression and inflammation:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs).
- Induction of Apoptosis : It could promote apoptotic pathways through the activation of caspases.
- Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling, it may reduce the expression of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-13-6-3-2-5-11(13)17-15(19)16-9-8-12(18)14-7-4-10-21-14/h2-7,10,12,18H,8-9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFHPYCJIHIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













